molecular formula C7H7ClHg B11949768 Benzyl(chloro)mercury CAS No. 2117-39-7

Benzyl(chloro)mercury

Cat. No.: B11949768
CAS No.: 2117-39-7
M. Wt: 327.17 g/mol
InChI Key: VLGACEINHFQTIJ-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl(chloro)mercury can be synthesized through the reaction of benzyl chloride with mercuric chloride. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction is as follows:

C6H5CH2Cl+HgCl2C6H5CH2HgCl+HClC_6H_5CH_2Cl + HgCl_2 \rightarrow C_6H_5CH_2HgCl + HCl C6​H5​CH2​Cl+HgCl2​→C6​H5​CH2​HgCl+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of benzylmercuric oxide.

    Reduction: Reduction reactions can convert this compound to benzylmercuric hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or cyanide ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydroxide or sodium cyanide are used under basic conditions.

Major Products Formed:

    Oxidation: Benzylmercuric oxide.

    Reduction: Benzylmercuric hydride.

    Substitution: Benzylmercuric hydroxide or benzylmercuric cyanide.

Scientific Research Applications

Benzyl(chloro)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: Studies have explored its effects on biological systems, including its potential use as a biocide.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.

    Industry: It is used in the production of certain types of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which benzyl(chloro)mercury exerts its effects involves the interaction of the mercury atom with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can lead to cell death, which is why it is studied for its antimicrobial properties.

Comparison with Similar Compounds

    Benzylmercuric acetate: Similar in structure but with an acetate group instead of a chlorine atom.

    Phenylmercuric chloride: Contains a phenyl group instead of a benzyl group.

    Methylmercury chloride: Contains a methyl group instead of a benzyl group.

Uniqueness: Benzyl(chloro)mercury is unique due to its specific reactivity and the presence of both a benzyl group and a mercury atom. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, particularly in organic synthesis and as a potential antimicrobial agent.

Properties

CAS No.

2117-39-7

Molecular Formula

C7H7ClHg

Molecular Weight

327.17 g/mol

IUPAC Name

benzyl(chloro)mercury

InChI

InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1

InChI Key

VLGACEINHFQTIJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[Hg]Cl

Origin of Product

United States

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